molecular formula C16H18N2O4S B296425 N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No. B296425
M. Wt: 334.4 g/mol
InChI Key: TZACCUIIOJUTQH-UHFFFAOYSA-N
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Description

N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide, also known as MMSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMSA is a sulfonamide derivative that has been synthesized via a multi-step reaction process.

Mechanism of Action

The mechanism of action of N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide involves the inhibition of various enzymes and pathways that are involved in the inflammatory response, cancer cell proliferation, and bacterial growth. N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide has been shown to inhibit the activity of COX-2, which is responsible for the production of inflammatory mediators such as prostaglandins. It has also been found to inhibit the activity of MMP-9, which is involved in the invasion and metastasis of cancer cells. Additionally, N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death.

Advantages and Limitations for Lab Experiments

N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide has several advantages for lab experiments. It is a highly pure compound that can be synthesized using a multi-step reaction process. It has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide.

Future Directions

There are several future directions for N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide research. One potential direction is to investigate its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in different cancer types and to optimize its dosage and administration route. Another potential direction is to investigate its potential as an antibacterial agent. Further studies are needed to determine its efficacy against different bacterial strains and to optimize its dosage and administration route. Additionally, further studies are needed to determine the long-term effects of N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide and its potential for drug-drug interactions.
Conclusion:
In conclusion, N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide as an anti-inflammatory, anti-cancer, and antibacterial agent.

Synthesis Methods

N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide has been synthesized using a multi-step reaction process that involves the condensation of 4-methoxy-3-methylbenzenesulfonyl chloride with 4-aminophenylacetic acid in the presence of a base. The resulting intermediate is then treated with acetic anhydride to obtain the final product, N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide. The purity of the compound is ensured using various analytical techniques such as NMR, HPLC, and mass spectrometry.

Scientific Research Applications

N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide has been shown to exhibit antibacterial activity against various bacterial strains, including MRSA.

properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

N-[4-[(4-methoxy-3-methylphenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C16H18N2O4S/c1-11-10-15(8-9-16(11)22-3)23(20,21)18-14-6-4-13(5-7-14)17-12(2)19/h4-10,18H,1-3H3,(H,17,19)

InChI Key

TZACCUIIOJUTQH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)OC

Origin of Product

United States

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